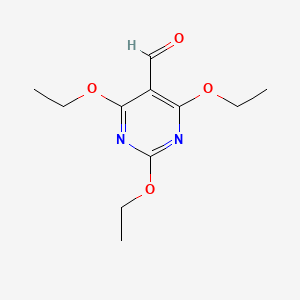

2,4,6-triethoxy-5-pyrimidinecarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives like 2,4,6-triethoxy-5-pyrimidinecarbaldehyde often involves strategies such as condensation reactions, which can be tailored to introduce various substituents on the pyrimidine ring. An efficient regioselective synthesis method for trisubstituted pyrimidinecarbaldehydes has been developed, demonstrating the versatility of synthetic approaches to these compounds (Beingessner et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and interactions. Studies on similar compounds have shown that pyrimidine molecules can exhibit polarized electronic structures and form hydrogen-bonded frameworks or sheets, depending on the nature and position of substituents on the pyrimidine ring (Low et al., 2007).

科学的研究の応用

Regioselective Synthesis and Base Precursor Development

An efficient regioselective synthesis method for trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes has been developed, highlighting the utility of 2,4,6-triethoxy-5-pyrimidinecarbaldehyde in synthesizing structurally unique base precursors. This process enables access to highly functionalized fused-bicyclic pyrimidine substrates, further derivatized to generate unique GlambdaC base precursors, showcasing the compound's versatility in organic synthesis and precursor development for novel molecular structures (Beingessner et al., 2008).

Interaction with Glycine Esters and Cyclization Products

The interaction of related pyrimidine derivatives with glycine esters, depending on reaction conditions, leads to the formation of novel derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This study underscores the compound's reactivity and potential for creating biologically active compounds, hinting at its utility in medicinal chemistry (Zinchenko et al., 2018).

Optical Properties and Sensor Applications

Research into V-shaped 4,6-bis(arylvinyl)pyrimidines, prepared via aldol condensation involving similar pyrimidine derivatives, explores their optical absorption and emission properties. These materials exhibit strong emission solvatochromism, indicating potential applications as colorimetric and luminescence pH sensors. This aspect highlights the role of pyrimidine derivatives in developing materials with novel optical properties and sensing capabilities (Achelle et al., 2009).

Molecular Self-Assembly and Helical Structures

The polycondensation of dihydrazino-pyrimidine with pyrimidine-dicarbaldehyde, likely involving structural analogs, leads to helical polymeric strands through hydrazone connections. These helical polymers present stable frameworks for lateral attachment of functional residues, opening avenues for the creation of molecules with novel chemical and biological properties (Schmitt & Lehn, 2003).

特性

IUPAC Name |

2,4,6-triethoxypyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-4-15-9-8(7-14)10(16-5-2)13-11(12-9)17-6-3/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZAYCCYNXUQMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC(=N1)OCC)OCC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)